Chemical Identification
4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one, also known by its CAS number 917379-10-3, is a complex organic compound with the molecular formula C27H26BrNO5 and a molecular weight of 524.4 g/mol. The compound features a chiral structure, indicating the presence of stereoisomers which may exhibit different biological activities or properties.
Classification
This compound falls under several classifications including:
Synthesis Methods
The synthesis of 4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. The key steps may include:
Technical details regarding specific reagents, solvents, reaction conditions (temperature, pressure), and catalysts used in these steps would be critical for a complete synthesis protocol.
Structure Description
The molecular structure of 4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one can be represented using various chemical notation systems including SMILES and InChI formats:
COc1ccc(cc1)[C@H](Cc2ccc(OC)cc2Br)C(=O)N3[C@@H](Cc4ccccc4)COC3=O
InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24-/m0/s1
The structure includes multiple functional groups contributing to its reactivity and potential biological activity.
Reactivity Profile
The compound is expected to participate in various chemical reactions typical for oxazolidinones and aromatic compounds:
Technical details on reaction conditions (e.g., solvent choice, temperature) would be necessary for comprehensive understanding.
The mechanism of action for 4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one is not fully elucidated but may involve:
Further studies would be required to clarify its precise mechanism through biological assays.
Physical Properties
Chemical Properties
The compound exhibits stability under inert conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes potential interactions with nucleophiles due to the presence of electrophilic centers.
4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one has potential applications in:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3